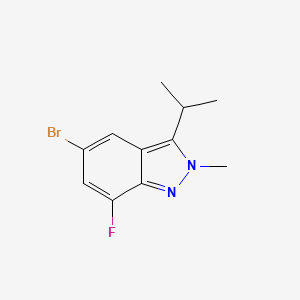
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide is a chemical compound with the molecular formula C₇H₈BrNO₃S₂ It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromoacetyl group and a sulfonamide group attached to the thiophene ring
Vorbereitungsmethoden
The synthesis of n-Methyl-3-bromoacetyl-2-thiophenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which is a five-membered aromatic ring containing one sulfur atom.
Bromination: Thiophene is brominated to introduce a bromine atom at the 3-position of the ring.
Acetylation: The brominated thiophene is then acetylated to introduce the bromoacetyl group.
Sulfonamidation: Finally, the acetylated thiophene undergoes sulfonamidation to introduce the sulfonamide group, resulting in the formation of this compound.
The reaction conditions for each step typically involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Chemischer Reaktionen
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the oxidation state of the sulfur atom or other functional groups.
Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds, forming new bonds and potentially leading to the formation of larger molecules.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide has a wide range of scientific research applications, including:
Biology: Researchers study the biological activity of this compound and its derivatives to explore their potential as therapeutic agents. Thiophene derivatives have shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Wirkmechanismus
The mechanism of action of n-Methyl-3-bromoacetyl-2-thiophenesulfonamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
n-Methyl-3-bromoacetyl-2-thiophenesulfonamide can be compared with other thiophene derivatives, such as:
n-Methyl-3-acetyl-2-thiophenesulfonamide: Similar structure but lacks the bromine atom, which may result in different reactivity and biological activity.
3-Bromoacetylthiophene: Lacks the sulfonamide group, which may affect its solubility and interaction with biological targets.
Thiophene-2-sulfonamide: Lacks both the bromoacetyl and methyl groups, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
138891-02-8 |
|---|---|
Molekularformel |
C7H8BrNO3S2 |
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
3-(2-bromoacetyl)-N-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C7H8BrNO3S2/c1-9-14(11,12)7-5(2-3-13-7)6(10)4-8/h2-3,9H,4H2,1H3 |
InChI-Schlüssel |
VUGWOVVGJNBFMK-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=CS1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)

![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)


